molecular formula C8H11NO4S B14234050 N-(3,5-Dihydroxyphenyl)ethanesulfonamide CAS No. 381725-79-7

N-(3,5-Dihydroxyphenyl)ethanesulfonamide

Cat. No.: B14234050
CAS No.: 381725-79-7
M. Wt: 217.24 g/mol
InChI Key: HTRXBVVTHOHYBJ-UHFFFAOYSA-N
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Description

N-(3,5-Dihydroxyphenyl)ethanesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dihydroxyphenyl)ethanesulfonamide typically involves the reaction of 3,5-dihydroxyaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dihydroxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3,5-Dihydroxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

  • N-(3,5-Dihydroxyphenyl)diphenylamine
  • N-(3,5-Dihydroxyphenyl)benzenesulfonamide
  • N-(3,5-Dihydroxyphenyl)methanesulfonamide

Comparison: N-(3,5-Dihydroxyphenyl)ethanesulfonamide stands out due to its unique ethanesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

CAS No.

381725-79-7

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

N-(3,5-dihydroxyphenyl)ethanesulfonamide

InChI

InChI=1S/C8H11NO4S/c1-2-14(12,13)9-6-3-7(10)5-8(11)4-6/h3-5,9-11H,2H2,1H3

InChI Key

HTRXBVVTHOHYBJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)O)O

Origin of Product

United States

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